molecular formula C20H22ClN5OS B2721119 N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896311-10-7

N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2721119
CAS No.: 896311-10-7
M. Wt: 415.94
InChI Key: UHZOLHFAVYWABY-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a 1H-pyrrole moiety at position 2. The sulfur atom at position 3 links the triazole ring to an acetamide chain, which terminates in a 2-chlorophenyl group.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5OS/c21-16-10-4-5-11-17(16)22-18(27)14-28-20-24-23-19(15-8-2-1-3-9-15)26(20)25-12-6-7-13-25/h4-7,10-13,15H,1-3,8-9,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZOLHFAVYWABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H22ClN4OS
  • Molecular Weight : 366.91 g/mol

The presence of the triazole ring and the pyrrole moiety contributes to its biological activity, as these structures are often associated with diverse pharmacological effects.

Research indicates that compounds containing triazole and pyrrole functionalities exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for pathogen survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example:

StudyCell LineIC50 (µM)Mechanism
1HCT116 (Colon Cancer)6.2Induces apoptosis via caspase activation
2T47D (Breast Cancer)27.3Cell cycle arrest at G1 phase
3MCF7 (Breast Cancer)43.4Inhibition of proliferation

These results suggest that the compound may be effective against various cancer types by inducing cell death and inhibiting cell growth.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research has demonstrated its effectiveness against several bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that this compound could be a candidate for developing new antimicrobial therapies.

Case Study 1: Anticancer Screening

A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its significant reduction in spheroid size compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antibiotic resistance, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that it restored sensitivity to methicillin in resistant strains when used in combination with conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s triazole-acetamide scaffold is shared with several derivatives reported in the literature. Key comparisons include:

Compound Name Substituents (Triazole Positions 4 & 5) Acetamide Terminal Group Key Features Reference
Target Compound 4: 1H-Pyrrol-1-yl; 5: Cyclohexyl 2-Chlorophenyl Hydrophobic cyclohexyl and π-rich pyrrole; potential for unique binding interactions. N/A (Hypothetical)
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide 4: Phenyl; 5: 4-(Methylsulfanyl)Benzyl 2-Chlorophenyl Phenyl and methylsulfanylbenzyl substituents enhance crystallinity; studied via X-ray diffraction (SHELXL/ORTEP-III).
OLC-12 (Orco Agonist) 4: 4-Pyridinyl; 5: Ethyl 4-Isopropylphenyl Ethyl-pyridinyl triazole with insect odorant receptor (Orco) agonist activity.
VUAA-1 (Orco Agonist) 4: 4-Pyridinyl; 5: Ethyl 4-Ethylphenyl Structural similarity to OLC-12; used in electrophysiological studies of insect olfaction.
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide Non-triazole core (pyrazolone) 3,4-Dichlorophenyl Dichlorophenyl and pyrazolone groups enable coordination with metals; structural analog of benzylpenicillin.

Physicochemical Properties

  • Solubility : The cyclohexyl group in the target compound likely reduces aqueous solubility compared to ethyl or pyridinyl substituents in OLC-12/VUAA-1.
  • Thermal Stability : Methylsulfanylbenzyl-substituted analogs exhibit melting points >473 K (), suggesting the target compound’s stability may be comparable due to rigid triazole and aromatic systems.
  • Synthetic Accessibility : The target compound’s synthesis would require sequential substitutions on the triazole ring, akin to methods in (chloroacetylation of sulfonamides) and (carbodiimide-mediated coupling).

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